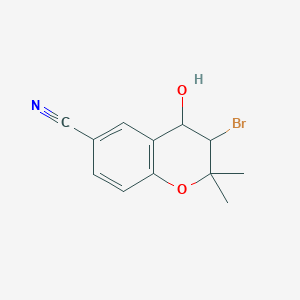
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile: is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, hydroxyl, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile typically begins with the bromination of 4-hydroxy-2,2-dimethylchromane. This reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can form specific interactions with biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 2,4-Dibromoanisole
- 2,4,6-Tribromoanisole
Comparison: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is unique due to its chromane core structure, which is not present in the similar compounds listed above. This core structure imparts different chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)11(13)10(15)8-5-7(6-14)3-4-9(8)16-12/h3-5,10-11,15H,1-2H3 |
InChI Key |
PKZZJLKUYUVLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















